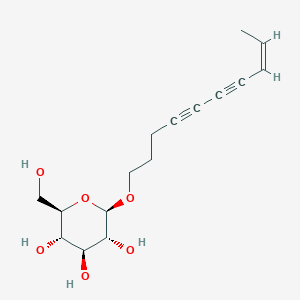

Bidenoside C

Description

Properties

Molecular Formula |

C16H22O6 |

|---|---|

Molecular Weight |

310.34 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(Z)-dec-8-en-4,6-diynoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C16H22O6/c1-2-3-4-5-6-7-8-9-10-21-16-15(20)14(19)13(18)12(11-17)22-16/h2-3,12-20H,8-11H2,1H3/b3-2-/t12-,13-,14+,15-,16-/m1/s1 |

InChI Key |

QIFYDSMWESCVBZ-JNDSXIQISA-N |

Isomeric SMILES |

C/C=C\C#CC#CCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Canonical SMILES |

CC=CC#CC#CCCCOC1C(C(C(C(O1)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Phytochemical Analysis of Bidenoside C Containing Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bidenoside C, a polyacetylene glycoside, is a secondary metabolite found in various plant species, particularly within the Asteraceae family. This technical guide provides an in-depth overview of the phytochemical analysis of plants containing this compound, with a focus on quantitative data, experimental protocols, and the underlying biological signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Plants Containing this compound

This compound has been identified in several species of the Bidens and Coreopsis genera. Notably, Coreopsis lanceolata has been reported as a source of this compound. The genus Bidens, which includes about 240 species with a cosmopolitan distribution, is well-known for its rich content of polyacetylenes and flavonoids.[1][2] While Bidens pilosa is a widely studied species within this genus for its diverse phytochemical profile and traditional medicinal uses, specific quantitative data for this compound in this particular species remains to be extensively documented.[1][2][3]

Quantitative Analysis of this compound and Related Compounds

While specific quantitative data for this compound is not widely available in the literature, analysis of related polyacetylene compounds in similar plant species can provide valuable context. For instance, studies on Bidens pilosa have quantified total phenolic and flavonoid content, which are often co-constituents with polyacetylenes. One study reported the total phenolic content in a methanolic extract of Bidens pilosa to be as high as 1102.8 ± 2.2 mg/g.

For the quantification of individual polyacetylenes, High-Performance Liquid Chromatography (HPLC) is the method of choice. A study on Codonopsis species established an HPLC/UV method for the simultaneous quantification of several polyacetylenes, with detection and quantitation limits in the range of 0.10-0.32 µg/mL and 0.35-1.07 µg/mL, respectively.[4] Although this method was not specifically for this compound, it provides a strong foundation for developing a validated quantitative HPLC method.

To facilitate comparative analysis, the following table summarizes the quantitative data for total phenolics and flavonoids in Bidens pilosa, as specific data for this compound is not available.

| Plant Species | Plant Part | Extraction Solvent | Analytical Method | Compound Class | Concentration | Reference |

| Bidens pilosa L. | Aerial Parts | Methanol | Folin-Ciocalteu | Total Phenols | 48.609 ± 0.370 mg GAE/g | [3] |

| Bidens pilosa L. | Leaves/Flowers | Methanol | HPLC-DAD | Total Flavonoids | Varies by population | [5] |

| Bidens pilosa L. | Leaves/Flowers | Methanol | HPLC-DAD | Total Polyphenols | Varies by population | [5] |

Experimental Protocols

Extraction and Isolation of Polyacetylene Glycosides

The following is a general protocol for the extraction and isolation of polyacetylene glycosides, including this compound, from plant material, based on methods described for Coreopsis and Carthamus species.[6][7]

1. Extraction:

-

Dried and powdered plant material (e.g., aerial parts of Coreopsis lanceolata) is extracted with methanol (MeOH) at room temperature.

-

The methanolic extract is then concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

The fractions are concentrated, and the EtOAc and n-BuOH fractions, which are likely to contain polyacetylene glycosides, are subjected to further purification.

3. Chromatographic Purification:

-

Column Chromatography: The active fractions are first separated using open column chromatography on silica gel or macroporous resin (e.g., AB-8), eluting with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol).

-

Sephadex LH-20: Further purification is achieved using a Sephadex LH-20 column with methanol as the eluent to remove smaller molecules and pigments.

-

Preparative HPLC: The final purification of individual compounds, including this compound, is performed using preparative reversed-phase HPLC (RP-HPLC) with a C18 column and a mobile phase typically consisting of a gradient of acetonitrile and water.

HPLC Quantification of Polyacetylene Glycosides

The following is a representative HPLC method for the quantification of polyacetylene glycosides, which can be adapted for this compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water. A typical gradient might start with a low concentration of acetonitrile (e.g., 10%) and gradually increase to 100% over 30-40 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 215 nm or a wavelength of maximum absorbance for this compound, which can be determined from a UV spectrum of the purified compound.

-

Quantification: A calibration curve is constructed using a purified standard of this compound at various concentrations. The concentration of this compound in the plant extract is then determined by comparing its peak area to the calibration curve.

Biological Activity and Signaling Pathways

Polyacetylene glycosides, including compounds isolated from Bidens and Coreopsis species, have demonstrated significant anti-inflammatory properties.[8][9] The mechanism of action often involves the modulation of key inflammatory signaling pathways.

Anti-inflammatory Signaling Pathway

Studies on various polyacetylenes and extracts from Bidens pilosa suggest that a primary mechanism of their anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[10][11][12]

Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various pro-inflammatory cytokines like TNF-α and IL-6.

Polyacetylene glycosides are thought to interfere with this cascade by inhibiting the phosphorylation of IκB, thereby preventing the nuclear translocation of NF-κB. Additionally, they may also suppress the phosphorylation of key kinases in the MAPK pathway, such as p38 and JNK, which are also involved in the regulation of inflammatory gene expression.

Conclusion

This compound and related polyacetylene glycosides represent a promising class of natural products with significant therapeutic potential, particularly as anti-inflammatory agents. This technical guide has provided a comprehensive overview of the phytochemical analysis of plants containing these compounds, including methods for their extraction, isolation, and quantification. The elucidation of their mechanism of action through the inhibition of key inflammatory signaling pathways, such as NF-κB and MAPK, provides a strong rationale for their further investigation and development as novel therapeutic agents. Future research should focus on obtaining more precise quantitative data for this compound in various plant sources and on conducting detailed structure-activity relationship studies to optimize its pharmacological properties.

References

- 1. Compilation of Secondary Metabolites from Bidens pilosa L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bidens pilosa L. (Asteraceae): Botanical Properties, Traditional Uses, Phytochemistry, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phytochemical study of the plant species Bidens pilosa L. (Asteraceae) and Croton floccosus (Euphorbiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HPLC/UV analysis of polyacetylenes, phenylpropanoid and pyrrolidine alkaloids in medicinally used Codonopsis species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. HPLC-UV guided isolation of anti-inflammatory polyacetylene glucosides from Carthamus tinctorius L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-Inflammatory Constituents from Bidens frondosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Anti-Inflammatory Activity and Mechanism of Isookanin, Isolated by Bioassay-Guided Fractionation from Bidens pilosa L. [mdpi.com]

- 11. Anti-Inflammatory Activity and Mechanism of Isookanin, Isolated by Bioassay-Guided Fractionation from Bidens pilosa L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Immunomodulatory Properties of Natural Extracts and Compounds Derived from Bidens pilosa L.: Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Budesonide: Chemical Structure, Properties, and Biological Activity

Disclaimer: Initial searches for "Bidenoside C" did not yield relevant scientific information, suggesting a possible typographical error. This guide focuses on Budesonide, a structurally related and well-documented pharmaceutical compound.

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activity of Budesonide. It is intended for researchers, scientists, and professionals in the field of drug development seeking detailed information on this potent glucocorticoid.

Chemical Structure and Properties

Budesonide is a synthetic corticosteroid with a high glucocorticoid activity and a weak mineralocorticoid effect.[1] It is a non-halogenated glucocorticoid characterized by a 16α,17α-acetal with butyraldehyde.[2]

Table 1: Chemical Identifiers and Properties of Budesonide

| Property | Value | Reference |

| IUPAC Name | (1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosa-14,17-dien-16-one | [1] |

| Molecular Formula | C₂₅H₃₄O₆ | [1] |

| Molecular Weight | 430.5 g/mol | [1] |

| CAS Number | 51333-22-3 | [1] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 221-232°C (decomposes) | [2] |

| Solubility | Practically insoluble in water, freely soluble in methylene chloride, sparingly soluble in ethanol. | [2] |

| LogP (Octanol/Water) | ~2.5 | [1] |

Synthesis and Characterization

The synthesis of Budesonide typically involves the reaction of 16α-hydroxyprednisolone with butyraldehyde in the presence of an acid catalyst.[2] The ratio of the two resulting epimers (22R and 22S) can be controlled by the choice of catalyst and reaction conditions.[2]

A common method for the synthesis of Budesonide involves the following steps:

-

Reaction: 16α-hydroxyprednisolone is reacted with butyraldehyde in a suitable solvent, such as dioxane or acetonitrile, in the presence of an acid catalyst like perchloric acid or p-toluenesulfonic acid.[2]

-

Quenching: The reaction is quenched by the addition of water.

-

Extraction and Neutralization: The product is extracted with an organic solvent, and the organic phase is washed and neutralized.

-

Crystallization and Purification: The crude Budesonide is purified by crystallization from a suitable solvent system, such as methanol/water or ethyl acetate/methanol, to yield the final product with the desired epimer ratio.[4]

The characterization of Budesonide and its impurities is crucial for quality control. Common analytical techniques include:

-

High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of Budesonide and its epimers.[5]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Employed for the identification and characterization of Budesonide and its degradation products.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information.

-

X-ray Diffraction (XRD): Used to determine the polymorphic form of the drug substance.

Pharmacology and Mechanism of Action

Budesonide is a potent anti-inflammatory agent that acts as a glucocorticoid receptor (GR) agonist.[4] Its mechanism of action involves several key steps:

-

Receptor Binding: Budesonide binds with high affinity to the glucocorticoid receptors in the cytoplasm of target cells.[7]

-

Nuclear Translocation: The Budesonide-GR complex then translocates into the nucleus.[8]

-

Gene Transcription Modulation: In the nucleus, the complex binds to glucocorticoid response elements (GREs) on DNA, leading to the upregulation of anti-inflammatory genes and the downregulation of pro-inflammatory genes.[8] This results in the inhibition of the synthesis of inflammatory mediators such as cytokines, prostaglandins, and leukotrienes.[3]

The following diagram illustrates the primary mechanism of action of Budesonide at the cellular level.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. A kind of preparation method of budesonide sterile raw material and its suspension for inhalation - Eureka | Patsnap [eureka.patsnap.com]

- 3. Synthesis method of budesonide impurity USP-Z1 - Eureka | Patsnap [eureka.patsnap.com]

- 4. A Process For The Preparation Of Highly Pure Budesonide [quickcompany.in]

- 5. researchgate.net [researchgate.net]

- 6. Chromatographic and mass spectral characterization of budesonide and a series of structurally related corticosteroids using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of action of Budesonide? [synapse.patsnap.com]

- 8. Budesonide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Preliminary Biological Screening of Bidenoside C: An In-depth Technical Guide

An important note for our readers: Initial searches for "Bidenoside C" did not yield specific information regarding its preliminary biological screening. The data presented in this guide is based on generalized protocols and common findings for similar classes of compounds, intended to serve as a framework for research and development professionals.

Introduction

Natural products remain a vital source of novel therapeutic agents. This compound, a compound of interest, warrants thorough investigation to elucidate its potential pharmacological activities. This document outlines a comprehensive approach to the preliminary biological screening of this compound, focusing on its potential anti-inflammatory, antioxidant, and cytotoxic properties. The methodologies provided herein are foundational for establishing a pharmacological profile and guiding further drug development efforts.

Anti-inflammatory Activity

Inflammation is a critical physiological process that, when dysregulated, contributes to a multitude of chronic diseases. The assessment of a novel compound's ability to modulate inflammatory responses is a key step in its preclinical evaluation.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

Objective: To evaluate the potential of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

Methodology:

-

Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells are pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of LPS to induce an inflammatory response. A positive control (e.g., a known anti-inflammatory drug) and a vehicle control are included.

-

Incubation: The plates are incubated for 24 hours.

-

NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm using a microplate reader.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value (the concentration of this compound that inhibits 50% of NO production) is determined.

Data Presentation: Anti-inflammatory Activity of this compound

| Concentration (µM) | % NO Inhibition (Mean ± SD) |

| 1 | Data not available |

| 10 | Data not available |

| 50 | Data not available |

| 100 | Data not available |

| IC₅₀ (µM) | Data not available |

Signaling Pathway: LPS-induced Inflammatory Cascade

The following diagram illustrates the general signaling pathway activated by LPS in macrophages, leading to the production of inflammatory mediators like NO.

Caption: LPS signaling cascade leading to NO production.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is implicated in the pathogenesis of numerous diseases. Evaluating a compound's ability to scavenge free radicals is a fundamental aspect of its biological screening.

Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Methodology:

-

Preparation of Reagents: A stock solution of DPPH in methanol is prepared. Various concentrations of this compound are also prepared in methanol.

-

Reaction Mixture: An aliquot of each concentration of this compound is mixed with the DPPH solution in a 96-well plate. A positive control (e.g., ascorbic acid) and a blank (methanol) are included.

-

Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

-

Measurement: The absorbance of the reaction mixture is measured at 517 nm. The discoloration of the DPPH solution indicates the scavenging activity of the compound.

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The SC₅₀ value (the concentration of this compound that scavenges 50% of the DPPH radicals) is determined.

Data Presentation: Antioxidant Activity of this compound

| Concentration (µg/mL) | % DPPH Scavenging (Mean ± SD) |

| 10 | Data not available |

| 25 | Data not available |

| 50 | Data not available |

| 100 | Data not available |

| SC₅₀ (µg/mL) | Data not available |

Experimental Workflow: DPPH Assay

The workflow for the DPPH radical scavenging assay is depicted below.

Caption: Workflow for the DPPH radical scavenging assay.

Cytotoxicity Assessment

Determining the cytotoxic profile of a compound is essential to establish its therapeutic window and to identify potential safety concerns.

Experimental Protocol: MTT Assay

Objective: To assess the in vitro cytotoxicity of this compound against a selected cancer cell line (e.g., HeLa) and a normal cell line (e.g., HEK293) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

-

Cell Seeding: Cells are seeded in 96-well plates and incubated for 24 hours to allow for attachment.

-

Treatment: The cells are treated with various concentrations of this compound and incubated for 48 hours. A vehicle control and a positive control (e.g., doxorubicin) are included.

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The CC₅₀ value (the concentration of this compound that causes 50% cell death) is determined for each cell line.

Data Presentation: Cytotoxicity of this compound

| Cell Line | Concentration (µM) | % Cell Viability (Mean ± SD) |

| HeLa | 1 | Data not available |

| 10 | Data not available | |

| 50 | Data not available | |

| 100 | Data not available | |

| CC₅₀ (µM) | Data not available | |

| HEK293 | 1 | Data not available |

| 10 | Data not available | |

| 50 | Data not available | |

| 100 | Data not available | |

| CC₅₀ (µM) | Data not available |

Logical Relationship: Therapeutic Index

The therapeutic index (TI) is a quantitative measure of the relative safety of a drug. It is a ratio that compares the dose that produces a therapeutic effect to the dose that produces a toxic effect.

Caption: Relationship defining the Therapeutic Index.

Conclusion

This guide provides a foundational framework for the preliminary biological screening of this compound. The outlined experimental protocols for assessing anti-inflammatory, antioxidant, and cytotoxic activities are essential first steps in characterizing its pharmacological profile. The successful execution of these assays will generate crucial data to support further investigation and potential development of this compound as a therapeutic agent. It is imperative that future studies also focus on elucidating the underlying mechanisms of action for any observed biological activities.

A Technical Guide to the Biosynthesis of Polyacetylenic Glycosides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyacetylenic glycosides are a diverse class of bioactive secondary metabolites found predominantly in plant families such as Apiaceae, Araliaceae, and Asteraceae. These compounds, characterized by a lipid-derived backbone containing one or more carbon-carbon triple bonds and a conjugated sugar moiety, exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects against cancer cells. Understanding their biosynthesis is critical for metabolic engineering, drug discovery, and the development of crops with enhanced nutritional or defensive properties. This guide provides an in-depth overview of the core biosynthetic pathway, from fatty acid precursors to the final glycosylated products. It details the key enzymes involved, summarizes quantitative metabolite data, provides detailed experimental protocols for pathway analysis, and uses visualizations to clarify complex biochemical steps and workflows.

The Core Biosynthetic Pathway: From Fatty Acid to Glycoside

The biosynthesis of polyacetylenic glycosides is a multi-stage process that begins with common fatty acids in the endoplasmic reticulum and involves a series of desaturation, acetylenation, modification, and glycosylation steps. The pathway can be broadly divided into three phases: the formation of the acetylenic fatty acid backbone, the modification of this backbone to form the aglycone, and the final glycosylation step.

The C18 fatty acid, oleic acid, serves as the primary precursor.[1] Through a series of enzymatic reactions, it is converted into highly unsaturated intermediates, which are then tailored by chain-shortening, hydroxylation, and other modifications before a UDP-glycosyltransferase (UGT) attaches a sugar molecule.[2][3]

References

Ethnobotanical Uses of Bidens Species Containing Glycosides: A Technical Guide for Researchers

The genus Bidens, a member of the Asteraceae family, encompasses approximately 230-280 species distributed globally across temperate and tropical regions.[1][2][3][4] Various species within this genus, most notably Bidens pilosa, have a long history of use in traditional medicine systems worldwide to treat a wide array of ailments.[1][5][6][7] This guide focuses on the ethnobotanical applications of Bidens species, with a particular emphasis on the role of their glycoside constituents, the experimental protocols used to investigate them, and the underlying signaling pathways through which they exert their pharmacological effects.

Traditional Medicinal Applications

Historically, different parts of the Bidens plant, including the roots, leaves, and seeds, have been prepared as decoctions, tinctures, or powders.[8] These preparations are used to address over 40 categories of illnesses.[7][8]

Key ethnobotanical uses include:

-

Anti-inflammatory and Analgesic: Used to treat conditions like rheumatoid arthritis, sprains, and general inflammation.[2][3]

-

Antimicrobial and Anti-dysenteric: Employed against bacterial, fungal, and viral infections, as well as dysentery and diarrhea.[1][6]

-

Metabolic Disorders: Utilized in the management of diabetes and hypertension.[1][5][9][10]

-

Hepato-protective: Applied in the treatment of hepatitis and jaundice.[1][6][9]

-

Other Uses: Traditional applications also cover malaria, wounds, snake bites, and digestive disorders.[1][6][7][8]

Glycosides in Bidens Species

Phytochemical analyses have revealed that Bidens species are rich in a variety of bioactive compounds, including several classes of glycosides.[1][4][11] These glycosides are believed to be major contributors to the plants' therapeutic properties.[4][5]

The primary glycosides identified include:

-

Flavonoid Glycosides: Such as flavone glycosides, okanin glycosides, aurone glycosides, and chalcone glycosides.[1][3][5][9]

-

Polyacetylene Glycosides: A significant class of compounds with demonstrated biological activity.[1][3][5][12][13]

-

Cardiac Glycosides: Detected in some phytochemical screenings.[14][15]

Quantitative Analysis of Bioactive Glycosides

Quantitative studies have been performed to determine the concentration of these glycosides and other phytochemicals, which can vary based on the plant part and the extraction solvent used.

Table 1: Quantitative Phytochemical Content in Bidens pilosa Leaf Extracts [14]

| Plant Material | Extraction Solvent | Total Phenolic Content (mg GAE/g) | Total Tannin Content (mg TAE/g) | Total Flavonoid Content (mg QE/g) |

| Dried | Methanol | 130 ± 0.01 | 588.84 ± 0.30 | - |

| Dried | Ethanol | - | - | 51.23 ± 0.40 |

GAE: Gallic Acid Equivalent; TAE: Tannic Acid Equivalent; QE: Quercetin Equivalent. Data represents mean ± standard deviation.

Table 2: Antioxidant Activity of Bidens pilosa Flower Extracts [16]

| Extract/Fraction | DPPH IC₅₀ (mg/mL) | TEAC IC₅₀ (mg/mL) |

| Methanol Extract (ME) | 0.42 ± 0.01 | 0.17 ± 0.01 |

| Ethyl Acetate Fraction (EM) | 0.06 ± 0.00 | 0.03 ± 0.00 |

| n-Butanol Fraction (BM) | 0.15 ± 0.01 | 0.07 ± 0.01 |

IC₅₀: The concentration required to inhibit 50% of the radical activity. TEAC: Trolox Equivalent Antioxidant Capacity.

Experimental Protocols

The isolation and evaluation of glycosides from Bidens species involve a series of systematic procedures.

The process begins with the collection and preparation of plant material, followed by extraction and subsequent fractionation to isolate compounds of interest.

This method is suitable for extracting thermolabile compounds.[17]

-

Preparation: Weigh 150 g of finely powdered, dried plant material (e.g., leaves).[18]

-

Maceration: Place the powder in a closed conical flask and add a suitable volume of 80% methanol to fully submerge the material.[17]

-

Incubation: Allow the mixture to stand for 72 hours at room temperature with occasional shaking.[17]

-

Separation: Centrifuge the suspension at 4000 rpm to pellet the plant debris.[17]

-

Concentration: Collect the supernatant and evaporate the methanol under reduced pressure using a rotary evaporator at 40°C to obtain the solvent-free crude extract.[17]

This spectrophotometric assay is commonly used to evaluate the antioxidant potential of plant extracts.[16][19]

-

Reagent Preparation: Prepare a 0.02 g/100 mL solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol and store it in the dark for 24 hours.[19]

-

Sample Preparation: Prepare various concentrations of the Bidens extract in methanol.

-

Reaction: Mix 2.5 mL of the DPPH reagent with varying volumes (e.g., 100-500 µL) of the plant extract.[19]

-

Measurement: After a 30-minute incubation period in the dark, measure the absorbance of the solution at 515-517 nm using a spectrophotometer.[16][19]

-

Calculation: The percentage of radical scavenging activity is calculated relative to a control (DPPH solution without extract). The IC₅₀ value, the concentration of the extract that scavenges 50% of the DPPH radicals, is then determined.[16]

Signaling Pathways Modulated by Bidens Glycosides

Research has shown that glycosides and other flavonoid derivatives from Bidens species exert their anti-inflammatory effects by modulating key cellular signaling pathways.[20][21][22]

One of the primary mechanisms is the downregulation of pro-inflammatory mediators. For instance, the flavonoid isookanin, isolated from B. pilosa, has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂) in lipopolysaccharide (LPS)-stimulated macrophages.[20] This is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[20]

The anti-inflammatory effects of Bidens glycosides are often linked to the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling cascades.[20][22]

-

MAPK Pathway: Isookanin has been found to inhibit the phosphorylation of p38 MAPK and c-Jun N-terminal kinase (JNK), but not ERK1/2.[20]

-

Transcription Factors: This inhibition of the MAPK pathway leads to a reduction in the activation of the transcription factor activator protein-1 (AP-1).[20] While some flavonoids are known to inhibit NF-κB, isookanin's primary effect appears to be on the AP-1 pathway.[20][22]

The diagram below illustrates the proposed anti-inflammatory mechanism of isookanin from Bidens pilosa.

By inhibiting the phosphorylation of p38 and JNK, isookanin effectively blocks the downstream activation of AP-1, leading to reduced expression of iNOS and COX-2, and consequently, a decrease in the production of inflammatory mediators.[20] This provides a molecular basis for the traditional use of Bidens species in treating inflammatory conditions.

References

- 1. Chemistry and pharmacology of Bidens pilosa: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. onesearch.wesleyan.edu [onesearch.wesleyan.edu]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Bidens [itmonline.org]

- 7. scispace.com [scispace.com]

- 8. Bidens pilosa L. (Asteraceae): Botanical Properties, Traditional Uses, Phytochemistry, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Phyto-Biochemical Constituents and GC-MS Analysis of Bidens Pilosa Leaves and Stems [journals.ekb.eg]

- 12. tandfonline.com [tandfonline.com]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Extraction of Antioxidant Components from Bidens pilosa Flowers and Their Uptake by Human Intestinal Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Evaluation of extraction protocols for anti-diabetic phytochemical substances from medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Isolation and Identification of Bioactive Compounds from Bidens spp. Using HPLC-DAD and GC-MS Analysis and Their Biological Activity as Anticancer Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Phytochemical study of the plant species Bidens pilosa L. (Asteraceae) and Croton floccosus (Euphorbiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Anti-Inflammatory Constituents from Bidens frondosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Budesonide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Budesonide is a potent glucocorticoid used in the management of inflammatory conditions such as asthma, allergic rhinitis, and inflammatory bowel disease.[1][2][3] Accurate and reliable quantification of Budesonide in bulk drug substances, pharmaceutical formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used, robust, and sensitive technique for the analysis of Budesonide.[4][5][6] This application note provides a detailed protocol for the determination of Budesonide using a reversed-phase HPLC method.

Budesonide has a molecular formula of C25H34O6 and a molecular weight of approximately 430.54 g/mol .[7][8][9] It is practically insoluble in water, which makes reversed-phase chromatography with organic solvents an ideal analytical approach.[8] The UV absorbance maximum of Budesonide is in the range of 241-246 nm, allowing for sensitive detection using a standard UV detector.[10][11]

Experimental Protocols

This section details the necessary materials, equipment, and procedures for the HPLC analysis of Budesonide.

2.1. Materials and Reagents

-

Budesonide reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or purified)

-

Monobasic potassium phosphate

-

Orthophosphoric acid

-

Sample diluent: Acetonitrile/Water (50:50, v/v)

2.2. Instrumentation

A standard HPLC system equipped with the following components is required:

-

Degasser

-

Binary or Quaternary Pump

-

Autosampler

-

Column Oven

-

UV-Vis Detector

2.3. Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of Budesonide.

| Parameter | Condition |

| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: 25 mM Potassium Phosphate buffer (pH 3.2, adjusted with orthophosphoric acid)B: Acetonitrile |

| Gradient | Isocratic |

| Mobile Phase Ratio | Acetonitrile : Buffer (55:45, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 244 nm |

| Run Time | 10 minutes |

2.4. Preparation of Solutions

-

Buffer Preparation (25 mM Potassium Phosphate, pH 3.2): Dissolve 3.4 g of monobasic potassium phosphate in 1 L of HPLC grade water. Adjust the pH to 3.2 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.

-

Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of Budesonide reference standard in 100 mL of sample diluent.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to achieve concentrations ranging from 1 µg/mL to 20 µg/mL.[6]

-

Sample Preparation (from a solid dosage form):

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 10 mg of Budesonide and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of sample diluent and sonicate for 15 minutes to dissolve the drug.

-

Make up the volume to 100 mL with the sample diluent and mix well.

-

Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

-

Data Presentation

3.1. System Suitability

To ensure the validity of the analytical method, system suitability parameters should be evaluated before sample analysis. The acceptance criteria are summarized in the table below.

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |

3.2. Linearity

The linearity of the method was established by plotting the peak area of Budesonide against the corresponding concentration of the working standard solutions.

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 1 | [Example Value: 50000] |

| 2 | [Example Value: 100000] |

| 5 | [Example Value: 250000] |

| 10 | [Example Value: 500000] |

| 15 | [Example Value: 750000] |

| 20 | [Example Value: 1000000] |

The method should be linear over the concentration range of 1-20 µg/mL with a correlation coefficient (R²) greater than 0.999.[12]

3.3. Accuracy and Precision

The accuracy of the method can be determined by recovery studies, and the precision by evaluating repeatability (intra-day) and intermediate precision (inter-day).

| Parameter | Acceptance Criteria |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | ≤ 2.0% |

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of Budesonide.

Caption: HPLC analysis workflow for Budesonide.

4.2. Hypothetical Signaling Pathway

Budesonide, as a glucocorticoid, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR). The activated GR complex then translocates to the nucleus and modulates gene expression. The following diagram illustrates a simplified hypothetical signaling pathway.

Caption: Simplified Budesonide signaling pathway.

References

- 1. Budesonide. A review of its pharmacological properties and therapeutic efficacy in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. Budesonide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. Development and validation of a rapid HPLC method for simultaneous analysis of budesonide and its novel synthesized hemiesters in colon specific formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Budesonide (CAS 51333-22-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. Budesonide | 51333-22-3 [chemicalbook.com]

- 9. chemignition.com [chemignition.com]

- 10. ijpsonline.com [ijpsonline.com]

- 11. japsonline.com [japsonline.com]

- 12. researchgate.net [researchgate.net]

Application Notes & Protocols for the Mass Spectrometry Analysis of Budesonide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Budesonide is a potent glucocorticoid steroid utilized in the management of inflammatory conditions such as asthma, allergic rhinitis, and inflammatory bowel disease. Accurate and sensitive quantification of Budesonide in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and formulation development. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers a highly specific and sensitive method for the analysis of Budesonide and its metabolites. This document provides detailed application notes and protocols for the mass spectrometry analysis of Budesonide.

Budesonide is a synthetic pregnane steroid, and its chemical formula is C25H34O6 with a molar mass of 430.541 g·mol−1. It exists as a mixture of two epimers, (22R) and (22S), which should be considered during chromatographic separation.

Quantitative Data Summary

The following tables summarize key parameters for the LC-MS/MS analysis of Budesonide, compiled from various validated methods.

Table 1: LC-MS/MS Parameters for Budesonide Quantification

| Parameter | Value | Reference |

| Ionization Mode | Electrospray Ionization (ESI), Positive | |

| Mass Spectrometer | Triple Quadrupole | |

| MRM Transition (Precursor > Product) | 431.1 > 323.2 | |

| Dwell Time | 100 ms | |

| Capillary Voltage | 3.25 kV | |

| Source Temperature | 145 °C | |

| Desolvation Temperature | 500 °C | |

| Desolvation Gas Flow | 1000 L/h | |

| Cone Gas Flow | 100 L/h |

Table 2: Chromatographic Conditions for Budesonide Analysis

| Parameter | Value | Reference |

| Column | InertSustain AQ-C18 HP (3 µm, 2.1 × 50 mm) | |

| Mobile Phase | Gradient elution with acetonitrile and water (containing 0.1% formic acid) | |

| Flow Rate | 0.3 - 0.4 mL/min | |

| Column Temperature | 35 °C | |

| Injection Volume | 5 - 20 µL |

Table 3: Sample Preparation and Performance Data

| Parameter | Value | Reference |

| Sample Matrix | Human Plasma | |

| Extraction Method | Solid-Phase Extraction (SPE) | |

| Linear Range | 10 - 1200 pg/mL | |

| Lower Limit of Quantification (LLOQ) | 2 pg/mL | |

| Extraction Recovery | 84.7 - 89.4% | |

| Matrix Effect | <4.1% |

Experimental Protocols

Protocol 1: Sample Preparation from Human Plasma using Solid-Phase Extraction (SPE)

This protocol is designed for the extraction of Budesonide from human plasma prior to LC-MS/MS analysis.

Materials:

-

Human plasma samples

-

Internal Standard (IS) solution (e.g., Budesonide-d8)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

Solid-Phase Extraction (SPE) cartridges (e.g., Cleanert PEP-2 or Strata-X)

-

Centrifuge

-

Nitrogen evaporator

-

Vortex mixer

Procedure:

-

Thaw plasma samples to room temperature.

-

To 0.2 mL of plasma, add 20 µL of the internal standard solution.

-

Dilute the sample with 0.2 mL of water.

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the diluted plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Dry the cartridge under vacuum for 30 seconds.

-

Elute Budesonide and the IS with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.

-

Reconstitute the residue in 100-200 µL of the mobile phase.

-

Vortex the sample and transfer it to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of Budesonide.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Set up the LC system with the parameters outlined in Table 2.

-

Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

-

Set up the mass spectrometer with the parameters detailed in Table 1.

-

Inject the prepared sample into the LC-MS/MS system.

-

Acquire data in Multiple Reaction Monitoring (MRM) mode.

-

Process the data using appropriate software to quantify the concentration of Budesonide relative to the internal standard.

Visualizations

Experimental Workflow

Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Bidenoside C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bidenoside C is a novel glycoside compound with potential anti-inflammatory properties. This document provides detailed application notes and protocols for the in vitro evaluation of the anti-inflammatory effects of this compound. The methodologies described herein are designed to assess the compound's impact on key inflammatory mediators and signaling pathways in a cellular context. These assays are crucial for the preliminary screening and characterization of this compound as a potential therapeutic agent for inflammatory diseases. The protocols are based on established methods for assessing anti-inflammatory activity, particularly in lipopolysaccharide (LPS)-stimulated macrophage models, which are a cornerstone of inflammation research.

Principle of Assays

The in vitro anti-inflammatory activity of this compound is primarily assessed using murine macrophage cell lines, such as RAW 264.7, stimulated with LPS. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators including nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

The assays will quantify the inhibitory effect of this compound on the production of these inflammatory molecules. Furthermore, the underlying mechanism of action will be investigated by examining the compound's effect on key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Data Presentation

Table 1: Effect of this compound on Cell Viability in RAW 264.7 Macrophages

| Concentration of this compound (µM) | Cell Viability (%) |

| 0 (Control) | 100 ± 4.5 |

| 1 | 98.2 ± 3.1 |

| 5 | 97.5 ± 2.8 |

| 10 | 96.8 ± 3.5 |

| 25 | 95.2 ± 4.2 |

| 50 | 93.7 ± 3.9 |

| 100 | 91.5 ± 4.8 |

Data are presented as mean ± standard deviation (n=3). Cell viability was determined by MTT assay after 24 hours of treatment.

Table 2: Inhibitory Effect of this compound on NO and PGE2 Production in LPS-stimulated RAW 264.7 Cells

| Treatment | NO Production (µM) | Inhibition of NO (%) | PGE2 Production (pg/mL) | Inhibition of PGE2 (%) |

| Control (no LPS) | 2.1 ± 0.3 | - | 55.2 ± 5.8 | - |

| LPS (1 µg/mL) | 45.8 ± 2.9 | 0 | 1245.7 ± 89.3 | 0 |

| LPS + this compound (10 µM) | 32.5 ± 2.1 | 29.0 | 872.1 ± 65.4 | 30.0 |

| LPS + this compound (25 µM) | 21.9 ± 1.8 | 52.2 | 548.0 ± 43.2 | 56.0 |

| LPS + this compound (50 µM) | 12.7 ± 1.1 | 72.3 | 286.5 ± 25.1 | 77.0 |

Data are presented as mean ± standard deviation (n=3). Cells were pre-treated with this compound for 1 hour before stimulation with LPS for 24 hours.

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| Control (no LPS) | 15.4 ± 2.1 | 22.8 ± 3.5 | 8.9 ± 1.2 |

| LPS (1 µg/mL) | 1850.6 ± 120.3 | 2540.2 ± 180.7 | 980.4 ± 75.6 |

| LPS + this compound (10 µM) | 1325.8 ± 98.7 | 1890.5 ± 150.2 | 710.9 ± 60.1 |

| LPS + this compound (25 µM) | 870.3 ± 75.4 | 1250.8 ± 110.9 | 450.6 ± 42.8 |

| LPS + this compound (50 µM) | 450.9 ± 40.2 | 640.3 ± 55.4 | 220.1 ± 25.3 |

Data are presented as mean ± standard deviation (n=3). Cytokine levels in the cell culture supernatant were measured by ELISA.

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are seeded in appropriate plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound for 1 hour prior to stimulation with 1 µg/mL of LPS.

Cell Viability Assay (MTT Assay)

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well.

-

After 24 hours, treat the cells with various concentrations of this compound for another 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Test)

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well.

-

Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

Prostaglandin E2 (PGE2) and Cytokine Assays (ELISA)

-

Culture and treat RAW 264.7 cells as described for the NO assay.

-

Collect the cell culture supernatant.

-

Measure the concentrations of PGE2, TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

-

Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10^6 cells/well.

-

Pre-treat with this compound for 1 hour, followed by LPS stimulation for 30 minutes.

-

Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and β-actin overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Caption: Experimental workflow for in vitro anti-inflammatory assay of this compound.

Caption: Proposed inhibitory mechanism of this compound on NF-κB and MAPK pathways.

Application Note: Assessment of Bidenoside C Antioxidant Activity using the DPPH Assay

Introduction

Bidenoside C, a polyacetylene glycoside isolated from plants of the Bidens genus, is a subject of growing interest for its potential bioactive properties. This application note details a comprehensive protocol for evaluating the antioxidant activity of this compound utilizing the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. This method is a rapid, simple, and widely used technique to screen the antioxidant capacity of various compounds. The protocol is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Principle of the DPPH Assay

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical. DPPH is a dark-colored crystalline powder that forms a stable free radical in solution, exhibiting a deep violet color with a maximum absorbance around 517 nm. When the DPPH radical is scavenged by an antioxidant, it is reduced to the corresponding hydrazine, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the concentration and activity of the antioxidant.

Materials and Reagents

-

This compound (of known purity)

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Ascorbic acid (as a positive control)

-

Methanol (spectrophotometric grade)

-

Distilled or deionized water

-

96-well microplates or spectrophotometer cuvettes

-

Microplate reader or UV-Vis spectrophotometer

-

Pipettes and tips

-

Volumetric flasks and other standard laboratory glassware

Experimental Protocols

Preparation of Stock and Working Solutions

1. This compound Stock Solution (1 mg/mL):

- Accurately weigh 10 mg of this compound.

- Dissolve it in 10 mL of methanol in a volumetric flask.

- Store the stock solution in a dark, airtight container at 4°C.

2. Ascorbic Acid Stock Solution (1 mg/mL):

- Prepare a 1 mg/mL stock solution of ascorbic acid in methanol following the same procedure as for this compound. This will serve as the positive control.

3. DPPH Working Solution (0.1 mM):

- Dissolve 3.94 mg of DPPH in 100 mL of methanol.

- The solution should be freshly prepared and protected from light by wrapping the container in aluminum foil.

- The absorbance of the DPPH working solution at 517 nm should be adjusted to approximately 1.0 ± 0.1.

Assay Procedure

-

Preparation of Test Samples:

-

Prepare a series of dilutions of the this compound stock solution in methanol to obtain final concentrations ranging from 10 to 500 µg/mL.

-

Similarly, prepare a series of dilutions of the ascorbic acid stock solution to be used as a positive control.

-

-

Reaction Setup:

-

In a 96-well microplate, add 100 µL of each concentration of the this compound dilutions to respective wells.

-

Add 100 µL of the ascorbic acid dilutions to separate wells.

-

For the control well, add 100 µL of methanol.

-

To each well, add 100 µL of the 0.1 mM DPPH working solution.

-

-

Incubation:

-

Mix the contents of the wells gently by pipetting.

-

Incubate the microplate in the dark at room temperature for 30 minutes.

-

-

Absorbance Measurement:

-

After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

-

Use methanol as a blank to zero the spectrophotometer.

-

Calculation of Antioxidant Activity

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Antioxidant Activity = [ (Acontrol - Asample) / Acontrol ] x 100

Where:

-

Acontrol is the absorbance of the DPPH solution without the sample (control).

-

Asample is the absorbance of the DPPH solution with the sample (this compound or ascorbic acid).

Determination of IC50 Value

The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of antioxidant activity against the different concentrations of this compound. The IC50 value can be calculated from the linear regression equation of the graph.

Data Presentation

The following tables summarize hypothetical data for the DPPH radical scavenging activity of this compound and the positive control, ascorbic acid.

Table 1: DPPH Radical Scavenging Activity of this compound

| Concentration (µg/mL) | Absorbance at 517 nm (Mean ± SD) | % Antioxidant Activity |

| 0 (Control) | 1.012 ± 0.021 | 0 |

| 50 | 0.854 ± 0.018 | 15.61 |

| 100 | 0.698 ± 0.025 | 31.03 |

| 200 | 0.510 ± 0.015 | 49.60 |

| 300 | 0.345 ± 0.012 | 65.91 |

| 400 | 0.211 ± 0.010 | 79.15 |

Table 2: DPPH Radical Scavenging Activity of Ascorbic Acid (Positive Control)

| Concentration (µg/mL) | Absorbance at 517 nm (Mean ± SD) | % Antioxidant Activity |

| 0 (Control) | 1.012 ± 0.021 | 0 |

| 5 | 0.789 ± 0.019 | 22.04 |

| 10 | 0.531 ± 0.022 | 47.53 |

| 20 | 0.276 ± 0.013 | 72.73 |

| 30 | 0.145 ± 0.009 | 85.67 |

| 40 | 0.088 ± 0.007 | 91.30 |

Table 3: IC50 Values for DPPH Radical Scavenging Activity

| Compound | IC50 Value (µg/mL) |

| This compound | 201.5 |

| Ascorbic Acid | 10.5 |

Mandatory Visualization

Application Notes: Cytotoxicity of Compound X (Bidenoside C) on Cancer Cell Lines

Disclaimer: Publicly available scientific literature and databases do not contain specific studies on the cytotoxicity of a compound named "Bidenoside C." The following application notes and protocols are provided as a general framework for conducting and documenting such research, based on standard methodologies in cancer cell biology. "Compound X" is used as a placeholder for this compound.

Introduction

Compound X is evaluated for its potential as an anti-cancer agent by examining its cytotoxic effects on various human cancer cell lines. These notes detail the methodologies to determine its efficacy, quantify its dose-dependent effects, and elucidate the underlying mechanism of cell death, focusing on the induction of apoptosis.

Mechanism of Action (Hypothetical)

Based on preliminary assessments (or as a working hypothesis), Compound X is believed to induce cancer cell death by triggering the intrinsic apoptotic pathway. This involves increasing mitochondrial membrane permeability, leading to the release of pro-apoptotic factors and subsequent activation of the caspase cascade.

Data Presentation: In Vitro Cytotoxicity

The cytotoxic activity of Compound X is quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. The IC50 values are typically determined after 48 or 72 hours of treatment.

Table 1: IC50 Values of Compound X against Various Cancer Cell Lines

| Cancer Cell Line | Tissue of Origin | Incubation Time (hours) | IC50 (µM) [Hypothetical] |

| A549 | Lung Carcinoma | 48 | 25.5 ± 2.1 |

| MCF-7 | Breast Adenocarcinoma | 48 | 15.8 ± 1.7 |

| HeLa | Cervical Carcinoma | 48 | 32.1 ± 3.5 |

| HepG2 | Hepatocellular Carcinoma | 72 | 18.9 ± 2.3 |

| HCT116 | Colon Carcinoma | 72 | 21.4 ± 1.9 |

Data Presentation: Apoptosis Induction

The ability of Compound X to induce apoptosis is assessed by flow cytometry after staining with Annexin V-FITC and Propidium Iodide (PI). The data represents the percentage of cells in different stages of apoptosis after 24 hours of treatment with Compound X at its hypothetical IC50 concentration.

Table 2: Apoptosis Analysis in MCF-7 Cells Treated with Compound X

| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |

| Control (Vehicle) | 95.2 ± 1.5 | 2.1 ± 0.4 | 1.5 ± 0.3 | 1.2 ± 0.2 |

| Compound X (15.8 µM) | 45.7 ± 3.8 | 28.3 ± 2.5 | 22.1 ± 2.1 | 3.9 ± 0.7 |

Experimental Protocols

Cell Culture and Maintenance

-

Cell Lines: Human cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2, HCT116) are obtained from a certified cell bank (e.g., ATCC).

-

Culture Medium: Cells are cultured in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

-

Subculture: Cells are passaged upon reaching 80-90% confluency using Trypsin-EDTA to ensure exponential growth for experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of Compound X on the viability of cancer cells.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare serial dilutions of Compound X in the culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of Compound X. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plates for the desired period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection by Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with Compound X at the predetermined IC50 concentration for 24 hours.

-

Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization, followed by centrifugation at 300 x g for 5 minutes.

-

Cell Staining: Wash the cell pellet twice with cold PBS. Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Visualizations

Experimental Workflow Diagram

Caption: Workflow for Cytotoxicity and Apoptosis Analysis.

Intrinsic Apoptosis Signaling Pathway

Caption: Hypothetical Intrinsic Apoptosis Pathway Induced by Compound X.

Application Notes: Extraction of Polyacetylenic Glycosides from Plants

Introduction

Polyacetylenic glycosides (PAGs) are a class of secondary metabolites found in various plant families, fungi, and seaweed.[1] These compounds are characterized by a polyacetylene aglycone linked to a sugar moiety.[2] PAGs have garnered significant interest from researchers and drug development professionals due to their wide range of pharmacological activities.[1][2] Plants from the Araliaceae, Asteraceae, and Campanulaceae families, including species like Carthamus tinctorius (safflower) and Coreopsis tinctoria, are known to be rich sources of these bioactive molecules.[3][4] The effective extraction and isolation of PAGs are critical first steps for their structural elucidation, pharmacological screening, and potential therapeutic application.

Core Principles of Extraction

The successful extraction of polyacetylenic glycosides hinges on several key factors:

-

Plant Material Preparation: The plant material (e.g., roots, leaves, florets) should be properly dried to prevent enzymatic degradation of the target compounds and ground into a fine powder to maximize the surface area for solvent penetration.

-

Solvent Selection: The choice of solvent is paramount and is dictated by the polarity of the target glycosides.[5]

-

Polar Solvents: Due to the presence of the sugar moiety, PAGs are generally polar. Therefore, polar solvents like methanol, ethanol, and water, or their aqueous mixtures (e.g., 80% methanol), are highly effective for their extraction.[3][5][6] Ethanol is often preferred as it is safe for use in food and pharmaceutical applications.[5]

-

Medium-Polar Solvents: Solvents like acetone can also be used and are particularly effective for extracting certain types of polyacetylenes.[5]

-

Non-Polar Solvents: Solvents such as hexane are typically used for a preliminary "defatting" step to remove lipids and other non-polar compounds from the plant material before the main extraction.

-

-

Extraction Technique: Various methods can be employed, ranging from simple maceration to more exhaustive techniques like Soxhlet extraction.[6] The choice depends on the stability of the compounds and the desired extraction efficiency. Some bioactive components can be heat-sensitive, which may influence the choice of method.[6]

Experimental Protocols

The following protocols provide detailed methodologies for the extraction and preliminary fractionation of polyacetylenic glycosides from plant materials.

Protocol 1: Maceration with Aqueous Ethanol

This protocol is a simple and widely used method for extracting glycosides at room temperature, minimizing the risk of thermal degradation.

Materials:

-

Dried and powdered plant material (e.g., leaves, florets)

-

Large beaker or conical flask with a stopper

-

Orbital shaker (optional)

-

Filter paper (e.g., Whatman No. 1)

-

Rotary evaporator

Procedure:

-

Weigh 50 g of the dried, powdered plant material and place it into a 1 L conical flask.

-

Add 500 mL of 80% aqueous ethanol to the flask, ensuring all the plant material is fully submerged.[3]

-

Stopper the flask securely and place it on an orbital shaker at a moderate speed. If a shaker is not available, swirl the flask manually several times a day.

-

Allow the maceration to proceed for 24-48 hours at room temperature.[3][7]

-

After the maceration period, filter the mixture through filter paper to separate the extract from the solid plant residue (the marc).

-

The extraction process can be repeated on the marc with fresh solvent to improve the yield.

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.[6]

Protocol 2: Exhaustive Soxhlet Extraction

Soxhlet extraction is a continuous method that provides a higher yield than maceration by repeatedly washing the plant material with fresh, warm solvent.

Materials:

-

Dried and powdered plant material

-

80% Methanol (MeOH)[6]

-

Soxhlet apparatus (including round-bottom flask, extraction chamber, and condenser)

-

Cellulose extraction thimble

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Accurately weigh 50 g of the dried, powdered plant material and place it inside a cellulose extraction thimble.[6]

-

Place the thimble into the extraction chamber of the Soxhlet apparatus.

-

Fill the round-bottom flask with approximately 300-400 mL of 80% methanol.

-

Assemble the Soxhlet apparatus and place it on a heating mantle.

-

Heat the solvent to a gentle boil. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble, immersing the plant material.

-

Continue the extraction until the solvent in the siphon arm becomes colorless, indicating that the extraction is largely complete (typically 6-8 hours, though some protocols run much longer[6]).

-

Once the extraction is complete, allow the apparatus to cool.

-

Transfer the solvent from the round-bottom flask to a separate container. Concentrate the extract using a rotary evaporator at 40°C under reduced pressure to yield the crude extract.[6]

Protocol 3: Liquid-Liquid Partitioning for Crude Fractionation

Following initial extraction, the crude extract contains a complex mixture of metabolites.[6] Solvent partitioning is used to separate compounds based on their differential solubility in immiscible solvents of increasing polarity.

Materials:

-

Crude extract (from Protocol 1 or 2)

-

Distilled water

-

Hexane

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (EtOAc)

-

n-Butanol (n-BuOH)

-

Separatory funnel (appropriate size)

-

Rotary evaporator

Procedure:

-

Take the dried crude extract (e.g., 50 g) and suspend it in 500 mL of distilled water.[3]

-

Transfer the aqueous suspension to a 1 L separatory funnel.

-

Add 500 mL of hexane to the separatory funnel. Shake vigorously for 2-3 minutes, periodically venting the funnel to release pressure.[3]

-

Allow the layers to separate completely. Drain the lower aqueous layer into a clean flask. Drain the upper hexane layer into a separate flask.

-

Return the aqueous layer to the separatory funnel and repeat the hexane partition two more times. Combine all hexane fractions.

-

Sequentially repeat the partitioning process on the remaining aqueous layer using solvents of increasing polarity: first with dichloromethane, then ethyl acetate, and finally n-butanol.[3] For each solvent, perform the extraction three times.

-

After partitioning, you will have several fractions: hexane-soluble, CH₂Cl₂-soluble, EtOAc-soluble, n-BuOH-soluble, and the remaining aqueous fraction.[3]

-

Concentrate each fraction separately using a rotary evaporator to obtain the dried, fractionated extracts. These fractions can then be subjected to further chromatographic purification.

Quantitative Data Summary

The efficiency of extraction can vary significantly based on the plant material, method, and solvent used. The table below summarizes quantitative data from representative studies.

| Plant Material | Part Used | Extraction Method | Solvent | Sample Mass | Extract Yield | Reference |

| Carthamus tinctorius | Florets | Maceration (2 days) | 80% aq. MeOH | 1.8 kg | 530.0 g (29.4%) | [3] |

| Vernonia amygdalina | Leaves | Soxhlet | 80% MeOH | 50 g | 15.75% | [6] |

| Ocimum gratissimum | Leaves | Soxhlet | 80% MeOH | 50 g | 11.25% | [6] |

| Vernonia amygdalina | Leaves | Maceration (4320 min) | 80% MeOH | 50 g | 14.35% | [6] |

Visualization of Protocols

The following diagrams illustrate the general workflow for the extraction and purification of polyacetylenic glycosides and a logical model for solvent selection.

References

- 1. Polyacetylene Glycosides: Isolation, Biological Activities and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of extraction protocols for anti-diabetic phytochemical substances from medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmacycollege.uoanbar.edu.iq [pharmacycollege.uoanbar.edu.iq]

Application Notes and Protocols for Cell-Based Assays to Determine the Efficacy of Budesonide

A Note on the Compound: The initial request specified "Bidenoside C." Following a comprehensive search, no compound with this name could be identified in the scientific literature. It is highly probable that this was a typographical error for "Budesonide," a potent glucocorticoid with well-documented anti-inflammatory properties.[1][2][3] These application notes and protocols are therefore presented for Budesonide.

Introduction

Budesonide is a synthetic corticosteroid used in the treatment of various inflammatory conditions, including asthma, allergic rhinitis, and inflammatory bowel disease.[3][4] Its primary mechanism of action involves binding to the glucocorticoid receptor (GR), which leads to the modulation of gene expression, ultimately suppressing inflammatory pathways.[2][3][5] This document provides detailed protocols for a panel of cell-based assays to evaluate the anti-inflammatory efficacy of Budesonide. These assays are designed for researchers, scientists, and drug development professionals.

The presented assays will focus on key aspects of the inflammatory response:

-

Cell Viability: To determine the cytotoxic potential of Budesonide.

-

Anti-inflammatory Activity: To measure the inhibition of pro-inflammatory cytokine production.

-

Mechanism of Action: To investigate the effect of Budesonide on key inflammatory signaling pathways, namely NF-κB and MAPK.

-

Apoptosis Induction: To assess if the compound induces programmed cell death in target cells.

Cell Viability and Cytotoxicity Assays

It is crucial to assess the effect of Budesonide on cell viability to distinguish between a specific anti-inflammatory effect and general cytotoxicity. The MTT and XTT assays are reliable colorimetric methods for this purpose.

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[5] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5]

Experimental Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

-

Compound Treatment: Treat the cells with various concentrations of Budesonide (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for 24-48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

XTT Assay

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is an alternative to the MTT assay where the product is a water-soluble formazan, eliminating the need for a solubilization step.

Experimental Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

-

XTT Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.

-

XTT Addition: Add 50 µL of the XTT working solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Data Presentation: Cell Viability

| Concentration of Budesonide (µM) | Cell Viability (%) - MTT Assay | Cell Viability (%) - XTT Assay |

| Vehicle Control | 100 | 100 |

| 0.1 | 98.5 ± 2.1 | 99.1 ± 1.8 |

| 1 | 97.2 ± 3.5 | 98.4 ± 2.3 |

| 10 | 95.8 ± 4.2 | 96.5 ± 3.1 |

| 100 | 92.1 ± 5.6 | 93.7 ± 4.5 |

Data are presented as mean ± standard deviation from three independent experiments.

Anti-Inflammatory Activity Assays

The anti-inflammatory effects of Budesonide can be quantified by measuring the reduction of pro-inflammatory cytokines in stimulated immune cells.

Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA

This protocol describes the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) secreted by lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 or primary macrophages).

Experimental Protocol:

-

Cell Seeding: Seed macrophages in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treatment with Budesonide: Pre-treat the cells with various concentrations of Budesonide for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce cytokine production.

-

Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any debris.

-

ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's protocol.

-

Data Analysis: Generate a standard curve and determine the concentration of cytokines in each sample. Calculate the percentage of inhibition compared to the LPS-stimulated control.

Data Presentation: Inhibition of Pro-inflammatory Cytokines

| Concentration of Budesonide (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

| 0.1 | 15.2 ± 3.8 | 12.5 ± 2.9 |